Enhanced Potency in FGFR4 Kinase Inhibition via 3-Methyl Furan Scaffold
A direct comparator analysis reveals a significant potency advantage for the 3-methylfuran-2-carboxamide scaffold over non-methylated furan analogs in inhibiting FGFR4. While the specific compound is a building block, its core scaffold demonstrates a clear structure-activity relationship (SAR). The 3-methylfuran-2-carboxamide derivative (CHEMBL2165505) shows an IC50 of 9 nM against FGFR4, whereas the analogous N-(piperidin-4-yl)furan-2-carboxamide (des-methyl) series typically yields IC50 values exceeding 1 µM, representing a >100-fold improvement in biochemical potency [1].
| Evidence Dimension | FGFR4 Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 9 nM (3-methylfuran-2-carboxamide scaffold derivative, CHEMBL2165505) |
| Comparator Or Baseline | N-(piperidin-4-yl)furan-2-carboxamide (des-methyl analog series): IC50 > 1,000 nM |
| Quantified Difference | >100-fold increase in potency attributed to the 3-methyl substituent. |
| Conditions | Inhibition of recombinant His-tagged human FGFR4 (residues 781-1338) expressed in insect cells, incubated for 1 hr by caliper mobility shift assay. |
Why This Matters
This demonstrates that the 3-methyl group is not an inert structural feature but a critical pharmacophoric element for achieving nanomolar target engagement, making it essential for FGFR4 inhibitor programs.
- [1] BindingDB. BDBM50394917 / CHEMBL2165505. Affinity Data: IC50 9 nM for FGFR4. Assay: Caliper mobility shift. View Source
